
1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methoxyprop-1-en-1-yl group and a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene depends on its interaction with molecular targets. It may interact with enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene: vs. : Similar structure but different substituents.
This compound: vs. : Similar functional groups but different positions.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications.
Propiedades
Número CAS |
65961-37-7 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(1-methoxyprop-1-enyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C14H20O/c1-5-14(15-4)13-8-6-12(7-9-13)10-11(2)3/h5-9,11H,10H2,1-4H3 |
Clave InChI |
LIVKEKKDYUPQCI-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1=CC=C(C=C1)CC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


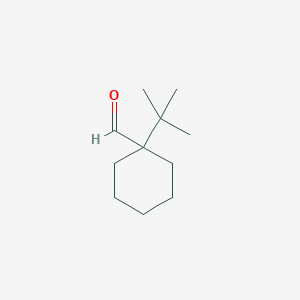

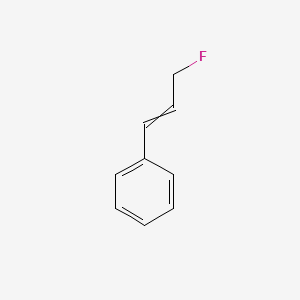
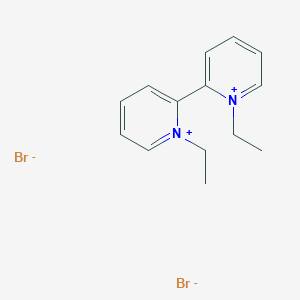
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
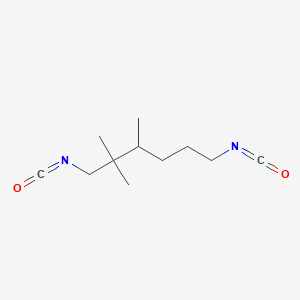
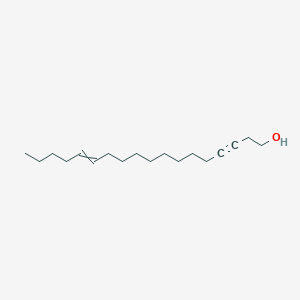
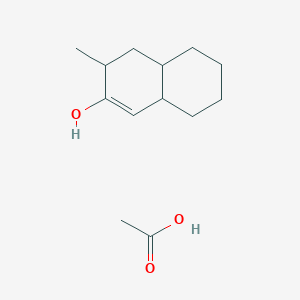
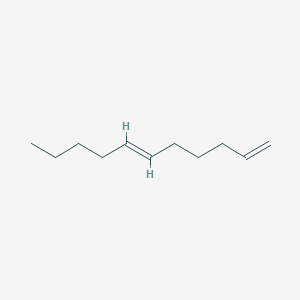
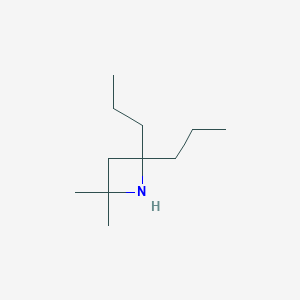
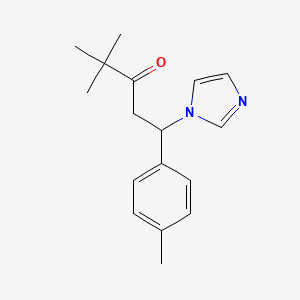
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
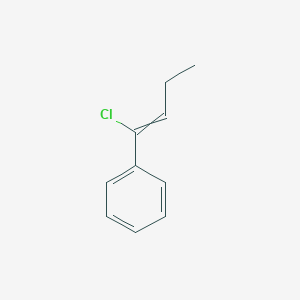
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
